D-4-Hydroxyphenylglycine

Vue d'ensemble

Description

La D-4-hydroxyphénylglycine est un acide aminé non protéinogène qui se caractérise structurellement par la présence d’un groupe hydroxyle attaché au cycle phényle et d’un groupe amino attaché au carbone alpha. Ce composé se retrouve dans divers produits naturels, notamment des antibiotiques comme la vancomycine et les glycopeptides apparentés . Elle joue un rôle crucial dans l’industrie pharmaceutique en raison de ses propriétés et applications uniques.

Applications De Recherche Scientifique

D-4-hydroxyphenylglycine has numerous applications in scientific research:

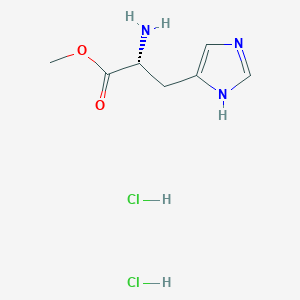

Chemistry: It is used as a building block for the synthesis of various compounds, including β-lactam antibiotics.

Biology: The compound is studied for its role in the biosynthesis of natural products.

Industry: It is used in the fine-chemical synthesis of aromatic aldehydes and other valuable compounds.

Mécanisme D'action

Le mécanisme d’action de la D-4-hydroxyphénylglycine implique son incorporation dans la structure d’antibiotiques tels que la vancomycine. Le composé interagit avec les voies de synthèse de la paroi cellulaire bactérienne, inhibant la formation de peptidoglycane et conduisant à la mort des cellules bactériennes . Les cibles moléculaires comprennent les enzymes impliquées dans la biosynthèse de la paroi cellulaire.

Analyse Biochimique

Biochemical Properties

D-4-Hydroxyphenylglycine interacts with several enzymes, proteins, and other biomolecules. It is synthesized from the shikimic acid pathway and requires four enzymes to synthesize . The this compound transaminase enzyme plays a crucial role in its metabolism .

Cellular Effects

It is known to be a potent agonist of group I metabotropic glutamate receptors (mGluRs) mGluR1 and mGluR5 . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several enzymatic reactions. DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) are required for its synthesis . DpgA is a type III polyketide synthase that initiates the synthesis by condensing acetyl-CoA with three molecules of malonyl-CoA .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. When whole cells of the recombinant strain R. pickettii MMYY01 were used as the biocatalyst to transform dl-4-hydroxyphenylhydantoin (dl-HPH) to this compound, the conversion rate reached 94% in the first 9 hours .

Dosage Effects in Animal Models

Animal models have played a critical role in exploring and describing disease pathophysiology and surveying new therapeutic agents .

Metabolic Pathways

This compound is involved in the polyketide synthase pathway . It interacts with enzymes such as DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) during its synthesis .

Transport and Distribution

It is known that this compound is enzymatically derived from the polyketide synthase pathway .

Subcellular Localization

It is known that this compound is enzymatically derived from the polyketide synthase pathway , suggesting that it may be localized in the cytoplasm where these enzymatic reactions occur.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La D-4-hydroxyphénylglycine peut être synthétisée par plusieurs méthodes. Une approche courante implique l’utilisation du préphénate, un intermédiaire de la voie de l’acide shikimique. Le préphénate est d’abord converti en 4-hydroxyphénylpyruvate par la préphénate déshydrogénase en utilisant le NAD+ comme cofacteur. Cet intermédiaire est ensuite oxydé par la 4-hydroxymandélate synthase pour former du 4-hydroxymandélate, qui est ensuite oxydé par la hydroxymandélate oxydase pour produire du 4-hydroxybenzoylformate. Finalement, la 4-hydroxyphénylglycine transaminase transfère un groupement ammoniaque au 4-hydroxybenzoylformate pour former de la D-4-hydroxyphénylglycine .

Méthodes de production industrielle

La production industrielle de D-4-hydroxyphénylglycine implique souvent l’utilisation de voies de cascades multi-enzymatiques. Par exemple, une voie de cascade à quatre enzymes a été développée pour la production efficace de D-4-hydroxyphénylglycine à partir de L-tyrosine. Cette méthode implique la conversion catalytique d’intermédiaires par des enzymes spécifiques, ce qui donne des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

La D-4-hydroxyphénylglycine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former du 4-hydroxybenzoylformate.

Réduction : Les réactions de réduction peuvent convertir les intermédiaires en D-4-hydroxyphénylglycine.

Substitution : Le groupe hydroxyle sur le cycle phényle peut participer à des réactions de substitution.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent le NAD+ pour l’oxydation, des enzymes spécifiques telles que la préphénate déshydrogénase et la hydroxymandélate oxydase, et des donneurs d’ammoniac pour les réactions de transamination .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent le 4-hydroxyphénylpyruvate, le 4-hydroxymandélate et le 4-hydroxybenzoylformate .

Applications de la recherche scientifique

La D-4-hydroxyphénylglycine a de nombreuses applications dans la recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction pour la synthèse de divers composés, notamment les antibiotiques β-lactames.

Biologie : Le composé est étudié pour son rôle dans la biosynthèse de produits naturels.

Industrie : Elle est utilisée dans la synthèse fine de produits chimiques d’aldéhydes aromatiques et d’autres composés précieux.

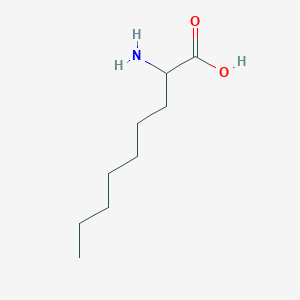

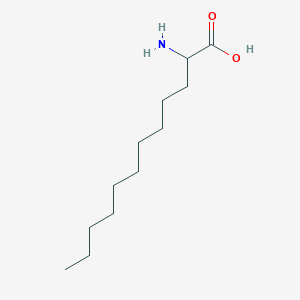

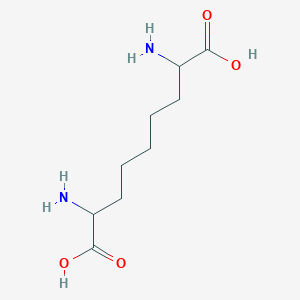

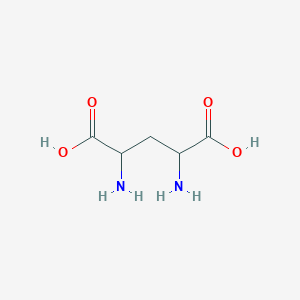

Comparaison Avec Des Composés Similaires

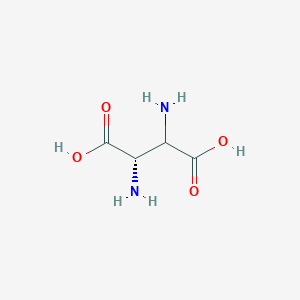

La D-4-hydroxyphénylglycine est similaire à d’autres dérivés de la phénylglycine tels que :

L-4-hydroxyphénylglycine : L’énantiomère L du composé, qui a des activités biologiques différentes.

3,5-dihydroxyphénylglycine : Un autre dérivé avec deux groupes hydroxyle sur le cycle phényle, utilisé comme agoniste des récepteurs métabotropiques du glutamate.

Phénylglycine : Le composé parent sans groupes hydroxyle, utilisé dans diverses applications synthétiques.

La D-4-hydroxyphénylglycine est unique en raison de son motif d’hydroxylation spécifique et de son rôle dans la biosynthèse des antibiotiques glycopeptidiques .

Propriétés

IUPAC Name |

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWONGJFPCTTL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014840 | |

| Record name | D-N-(4-Hydroxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22818-40-2 | |

| Record name | D-p-Hydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22818-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylglycine, D-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-4-hydroxyphenylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-N-(4-Hydroxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-N-(4-hydroxyphenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENYLGLYCINE, D-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCM9OIX717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

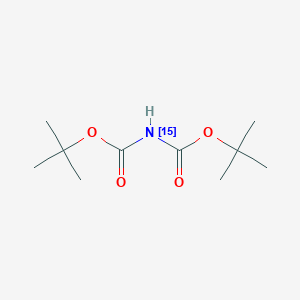

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

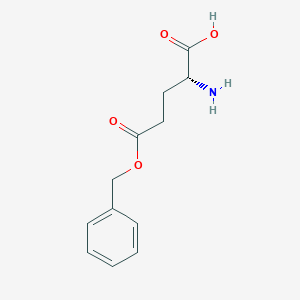

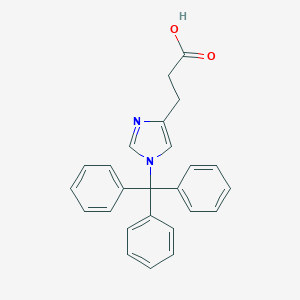

Feasible Synthetic Routes

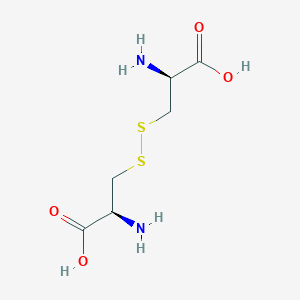

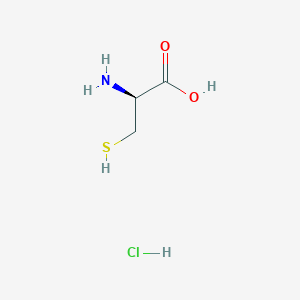

ANone: D-4-Hydroxyphenylglycine is a key intermediate in the synthesis of semi-synthetic β-lactam antibiotics like amoxicillin []. Immobilized penicillin acylase catalyzes the condensation of 6-aminopenicillanic acid with D-HPG's amide or ester, leading to the production of amoxicillin [].

ANone: Several methods exist for D-HPG preparation. One approach utilizes DL-p-hydroxyphenylglycine, synthesized from phenol and glyoxylic acid. This is then converted into its methyl ester, treated with (+)-tartaric acid, and subsequently hydrolyzed and neutralized to yield D-HPG [].

ANone: Yes, research indicates that whole cells of recombinant Ralstonia pickettii can efficiently produce D-HPG through biocatalytic processes []. Other microorganisms like Pseudomonas putida have been studied for their ability to metabolize D-HPG and related compounds [, , ].

ANone: Yes, penicillin G acylase has been shown to effectively resolve D-phenylglycine and this compound methyl esters in organic solvents []. This enzymatic approach offers a potentially more sustainable route for D-HPG production.

ANone: The presence of a hydroxyl group on the aromatic ring of D-HPG significantly impacts its reactivity and interactions. This hydroxyl group makes the aromatic ring more susceptible to electrophilic aromatic substitutions and can participate in hydrogen bonding, affecting the compound's solubility and binding affinity [].

ANone: Three-dimensional fluorescence spectroscopy has been explored for monitoring semi-synthetic penicillin pharmaceutical wastewater, which may contain D-HPG and related compounds []. This technique utilizes the unique fluorescence properties of D-HPG and its derivatives for detection and quantification [].

ANone: Yes, D-HPG serves as a valuable building block for various organic syntheses. For instance, it's a starting material in the synthesis of (-)-cytoxazone and (+)-5-epi-cytoxazone, compounds with potential applications in immunomodulation [, ].

ANone: Yes, the crystal structure of D-HPG, in its zwitterionic form, has been determined. It reveals a planar hydroxybenzene ring inclined at an angle of 88.89° to the aminoacetate substituent []. Hydrogen bonding networks within the crystal structure are also elucidated [].

ANone: Challenges include optimizing biocatalytic production processes, minimizing waste generation [], and addressing the potential for environmental impact []. Further research is needed to develop sustainable and efficient strategies for D-HPG production and utilization.

ANone: Yes, Density Functional Theory (DFT) calculations have been employed to study novel diphenolic monomers incorporating D-HPG moieties []. These calculations help estimate the properties of new compounds, including their geometric and electronic structures, energy levels (HOMO, LUMO), and heat resistance [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.